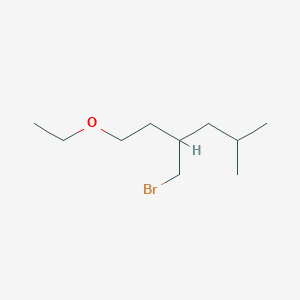

3-(Bromomethyl)-1-ethoxy-5-methylhexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Bromomethyl)-1-ethoxy-5-methylhexane is an organic compound characterized by the presence of a bromomethyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-ethoxy-5-methylhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethoxy-5-methylhexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-ethoxy-5-methylhexane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction: Depending on the specific reaction, alcohols, ketones, or alkanes can be formed.

Scientific Research Applications

3-(Bromomethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-ethoxy-5-methylhexane involves the reactivity of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound useful for introducing various functional groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

3,4-Bis(bromomethyl)furazan: This compound also contains bromomethyl groups and is used in the synthesis of heterocyclic compounds.

2-Bromomethyl-1,3-dioxolane: Another bromomethyl-containing compound used in organic synthesis.

Uniqueness

3-(Bromomethyl)-1-ethoxy-5-methylhexane is unique due to its specific structure, which combines a bromomethyl group with an ethoxy and methyl-substituted hexane backbone

Biological Activity

3-(Bromomethyl)-1-ethoxy-5-methylhexane is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. The presence of the bromomethyl group can enhance the biological activity of the compound, making it a subject of investigation for potential therapeutic applications. This article explores the biological activity of this compound, detailing its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C_10H_15BrO, and its structure includes a bromomethyl group attached to a hexane backbone with an ethoxy and methyl substituent. The molecular weight is approximately 229.13 g/mol. The compound's structural features contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the alkylation of appropriate precursors using bromomethylation reactions. Various methods can be employed, including:

- Alkylation with Bromomethyl Ethyl Ether : This method utilizes bromomethyl ethyl ether as a reagent to introduce the bromomethyl group onto the hexane backbone.

- Nucleophilic Substitution : The ethoxy group can be introduced through nucleophilic substitution reactions involving suitable alkyl halides.

Biological Activity

The biological activity of this compound is influenced by its halogenated structure. Similar compounds have demonstrated various biological properties, including:

- Antimicrobial Activity : Halogenated compounds often exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit enzymatic functions.

- Anticancer Potential : Research indicates that compounds with bromine substituents can enhance cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting proliferation.

Case Studies

Several studies have investigated similar compounds with promising results:

- Antimicrobial Studies : A study on halogenated aliphatic compounds showed that derivatives with bromine exhibited higher antimicrobial activity against Escherichia coli and Staphylococcus aureus compared to their non-halogenated counterparts .

- Cytotoxicity Assays : A related compound, 4-(Bromomethyl)-1-ethoxy-5-methylhexane, was tested for cytotoxic effects against various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting potential as an anticancer agent.

Table of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli | TBD |

| 4-(Bromomethyl)-1-ethoxy-5-methylhexane | Cytotoxic | HeLa (cervical cancer) | 15 |

| 4-(Chloromethyl)-1-methoxy-5-methylhexane | Anticancer | MCF7 (breast cancer) | TBD |

The mechanisms through which this compound exerts its biological effects may include:

- Formation of Reactive Intermediates : The bromine atom can facilitate the formation of reactive intermediates that interact with cellular macromolecules.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

Properties

Molecular Formula |

C10H21BrO |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

3-(bromomethyl)-1-ethoxy-5-methylhexane |

InChI |

InChI=1S/C10H21BrO/c1-4-12-6-5-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |

InChI Key |

JNNXWRWILRAQGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(CC(C)C)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.